Cerium(IV) trifluoromethanesulfonate
Overview
Description
Cerium(IV) trifluoromethanesulfonate, also known as Cerium triflate, is used as a strong oxidizing agent. It is involved in the oxidation of benzyl alcohols and alkylbenzenes to aryl aldehydes and aryl ketones respectively . It can also be used as a catalyst for high-yield deprotection of tert-butyldimethylsilyl ethers .
Synthesis Analysis
Cerium(IV) trifluoromethanesulfonate is prepared by the reaction of cerium(IV) carbonate with trifluoromethanesulfonic acid .Molecular Structure Analysis
The molecular formula of Cerium(IV) trifluoromethanesulfonate is C4CeF12O12S4 . The SMILES string representation is O.[Ce+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F .Chemical Reactions Analysis
Cerium(IV) trifluoromethanesulfonate exhibits powerful oxidizing ability. It is observed in the oxidation of benzyl alcohols and alkylbenzenes .Physical And Chemical Properties Analysis
Cerium(IV) trifluoromethanesulfonate appears as a yellow powder . It has a molecular weight of 736.39 . It is soluble in water . The boiling point is 162ºC at 760mmHg . The exact mass is 735.713537 g/mol .Scientific Research Applications
Oxidizing Agent
Cerium(IV) trifluoromethanesulfonate is used as a strong oxidizing agent . It plays a crucial role in various oxidation reactions in the field of organic chemistry.
Oxidation of Benzyl Alcohols
This compound is specifically used in the oxidation of benzyl alcohols to aryl aldehydes . This reaction is significant in the synthesis of various organic compounds.
Oxidation of Alkylbenzenes
Cerium(IV) trifluoromethanesulfonate is also used in the oxidation of alkylbenzenes to aryl ketones . Aryl ketones are important in the production of certain types of polymers and pharmaceuticals.
Catalyst for Deprotection Reactions
It can be used as a catalyst for high-yield deprotection of tert-butyldimethylsilyl ethers . This is a common reaction in the field of synthetic organic chemistry.
Ring Opening of Epoxides
Cerium(IV) trifluoromethanesulfonate is an efficient catalyst for the ring opening of epoxides . This reaction is important in the synthesis of various organic compounds and provides high regio- and stereoselectivity .
Mechanism of Action
Target of Action
Cerium(IV) trifluoromethanesulfonate, also known as Cerium triflate, is primarily used as a strong oxidizing agent . Its primary targets are organic compounds, particularly benzyl alcohols and alkylbenzenes .
Mode of Action
Cerium(IV) trifluoromethanesulfonate interacts with its targets through oxidation reactions . It facilitates the oxidation of benzyl alcohols and alkylbenzenes, converting them into aryl aldehydes and aryl ketones respectively .
Result of Action
The primary result of Cerium(IV) trifluoromethanesulfonate’s action is the oxidation of benzyl alcohols and alkylbenzenes . This leads to the formation of aryl aldehydes and aryl ketones, which are important compounds in various chemical and pharmaceutical industries .
Action Environment
It has good thermal stability and chemical stability, even at high temperatures . The compound is typically prepared by reacting cerium(IV) carbonate with trifluoromethanesulfonic acid, a process that usually takes place at room temperature under inert gas to avoid reaction with moisture and oxygen .
In terms of safety, Cerium(IV) trifluoromethanesulfonate is a toxic substance that can cause harm to humans and the environment . It should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and respiratory protection .
Safety and Hazards
properties
IUPAC Name |
cerium(4+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);/q;;;;+4/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAJTISDHIASIP-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4CeF12O12S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432135 | |
Record name | Cerium(IV) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cerium(IV) trifluoromethanesulfonate | |
CAS RN |
107792-63-2 | |
Record name | Cerium(IV) trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cerium(IV) trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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